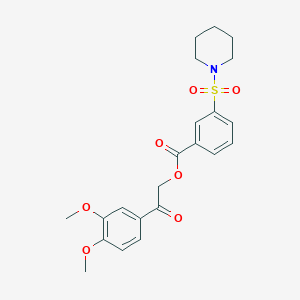
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate, also known as DOPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DOPSB is a member of the benzoylphenylurea family of compounds and has been found to exhibit various biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments. In
作用机制
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in biological systems. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for the treatment of Alzheimer's disease. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases and conditions.
实验室实验的优点和局限性
One of the main advantages of using 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate in laboratory experiments is its ability to selectively bind to certain biological molecules, such as zinc ions. This makes it useful as a fluorescent probe for the detection of these molecules in biological systems. Additionally, this compound has been found to be relatively stable and easy to synthesize, which makes it an attractive candidate for use in laboratory experiments. However, one limitation of using this compound in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate, including its potential use as a therapeutic agent for the treatment of various diseases, its use as a fluorescent probe for the detection of other biological molecules, and its use in the development of new metal-organic frameworks for gas storage and separation applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
合成方法
The synthesis method for 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate involves a series of chemical reactions that are typically carried out in a laboratory setting. The starting materials for the synthesis of this compound are 3,4-dimethoxybenzaldehyde and 3-aminobenzoic acid. These two compounds are reacted together in the presence of a catalyst to form the intermediate compound 3-(3,4-dimethoxyphenyl)-3-oxopropionic acid. This intermediate is then reacted with piperidine and sulfonyl chloride to form the final product, this compound.
科学研究应用
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate has been found to exhibit various scientific research applications, including its use as a fluorescent probe for the detection of zinc ions in biological systems. This compound has also been used as a ligand for the development of metal-organic frameworks (MOFs) for gas storage and separation applications. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
属性
分子式 |
C22H25NO7S |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 3-piperidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C22H25NO7S/c1-28-20-10-9-16(14-21(20)29-2)19(24)15-30-22(25)17-7-6-8-18(13-17)31(26,27)23-11-4-3-5-12-23/h6-10,13-14H,3-5,11-12,15H2,1-2H3 |
InChI 键 |
MHFFACHAUUOANV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B285203.png)
![Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B285204.png)


![Ethyl 4-aminobenzo[h]quinoline-3-carboxylate](/img/structure/B285219.png)
![3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone](/img/structure/B285246.png)





![2-{4-chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285256.png)
![2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285258.png)
![N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide](/img/structure/B285259.png)
